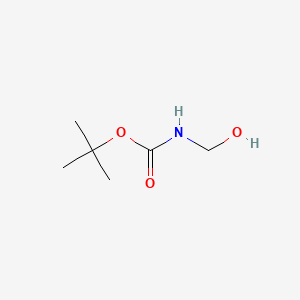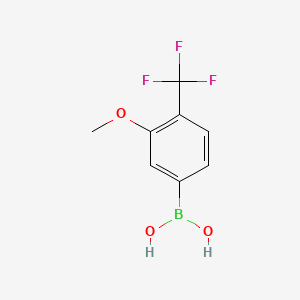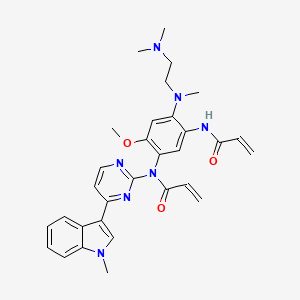
N-Acryloyl Osimertinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Acryloyl Osimertinib” is a compound used in cancer research . It is an impurity reference material related to Osimertinib , which is a third-generation, irreversible mutant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor .
Molecular Structure Analysis
The molecular formula of N-Acryloyl Osimertinib is C31H35N7O3 . Its molecular weight is 553.65 . Detailed structural analysis can be found in resources like the Protein Data Bank .
Physical And Chemical Properties Analysis
N-Acryloyl Osimertinib is available in a neat format . Its molecular formula is C31H35N7O3 and its molecular weight is 553.65 .
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC) Treatment
Osimertinib, the parent compound of N-Acryloyl Osimertinib, is currently the preferred first-line therapy in patients with non-small cell lung cancer (NSCLC) with common epidermal growth factor receptor (EGFR) mutation . It is also the standard second-line therapy in T790M-positive patients in progression to previous EGFR tyrosine kinase inhibitor .
Overcoming Acquired Resistance in NSCLC
A significant challenge in the treatment of NSCLC is the inevitable development of resistance to Osimertinib among patients . Understanding the secondary mechanisms of resistance and the possible therapeutic options available is crucial to define the best management of patients in progression to Osimertinib .
Analytical Method Development
N-Acryloyl Osimertinib can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Osimertinib .
Adjuvant Therapy
Osimertinib has applications in the adjuvant setting, which means it is used after the primary treatment to decrease the chance of cancer coming back .
First-Line Therapy
Osimertinib is the preferred first-line therapy in patients with NSCLC with common EGFR mutation .
Second-Line Therapy
Osimertinib is the standard second-line therapy in T790M-positive patients in progression to previous EGFR tyrosine kinase inhibitor .
Mechanism of Action
Target of Action
N-Acryloyl Osimertinib, also known as N-[2-[2-(Dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival . It is often mutated in various cancers, including non-small cell lung cancer (NSCLC) .
Mode of Action
N-Acryloyl Osimertinib is designed to inhibit EGFR sensitizing mutations (exon 19 deletion and exon 21 L858R mutations) and acquired resistance mutations (EGFR T790M) . It selectively targets both EGFR sensitizing and acquired resistance mutations . This compound has lower activity against wild-type EGFR, which helps to reduce off-target effects .
Biochemical Pathways
N-Acryloyl Osimertinib affects the EGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR, this compound disrupts the signaling pathway, leading to the inhibition of cancer cell growth and induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of N-Acryloyl Osimertinib involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that osimertinib and its active metabolites, AZ5104 and AZ7550, have significant associations with adverse events . Higher exposures to osimertinib, AZ5104, and AZ7550 were related to higher severity of adverse events . Therefore, monitoring these may be beneficial for osimertinib adverse event management .
Result of Action
The primary result of N-Acryloyl Osimertinib’s action is the inhibition of cancer cell growth and induction of apoptosis . In clinical trials, osimertinib has shown significant improvement in progression-free survival compared to placebo in patients with unresectable stage III EGFR-mutated NSCLC following definitive chemoradiotherapy .
Action Environment
The action of N-Acryloyl Osimertinib can be influenced by various environmental factors. For instance, the tumor microenvironment (TME) can affect drug resistance . Studies have shown that osimertinib plus anlotinib could improve the prognosis of patients with progressed disease on second-line osimertinib treatment, which may be due to increased T cell infiltration and tumor-associated macrophage (TAM) remodeling via VEGF-VEGFR blockage .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N7O3/c1-8-29(39)33-24-18-27(28(41-7)19-26(24)36(5)17-16-35(3)4)38(30(40)9-2)31-32-15-14-23(34-31)22-20-37(6)25-13-11-10-12-21(22)25/h8-15,18-20H,1-2,16-17H2,3-7H3,(H,33,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGIJXFKPBAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

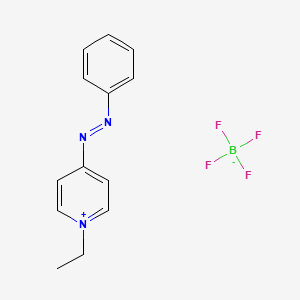
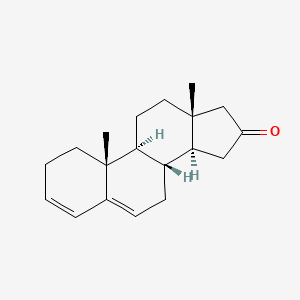
![L-LYSINE, [14C(U)]-](/img/no-structure.png)
![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B580225.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
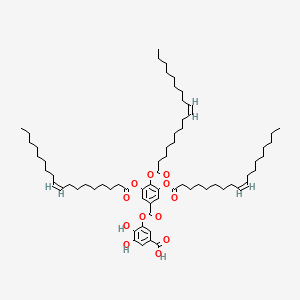


![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)
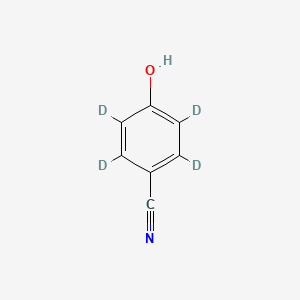
![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)
